![molecular formula C17H21N3O3 B2715981 6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923114-12-9](/img/structure/B2715981.png)
6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 923114-12-9) is a compound belonging to the class of pyrimidinediones. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with isobutyl and methoxyphenyl substituents.
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Protein kinases are critical regulators of cellular functions such as growth, differentiation, and metabolism. The compound is believed to inhibit specific kinases involved in signaling pathways that are often dysregulated in diseases like cancer.
Target Kinases
The primary targets include:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced cell proliferation in cancerous tissues.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Plays a role in angiogenesis; inhibition can reduce tumor blood supply.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on kinase activity. For instance:
- IC50 Values : The compound shows IC50 values in the low nanomolar range for EGFR and VEGFR inhibition.
Pharmacokinetics
Pharmacokinetic studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Predominantly excreted via urine.
Case Studies
Biological Activity Summary Table
Aplicaciones Científicas De Investigación
Pharmacological Activities
Recent studies have indicated that compounds similar to 6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit a range of pharmacological activities:
- Anticancer Activity : Pyrrolopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, research indicates that certain derivatives can induce apoptosis in various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Analgesic Properties : Some studies have reported that related compounds demonstrate significant analgesic effects in animal models. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents in enhancing pain relief efficacy .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been documented through various assays measuring cytokine levels and inflammatory markers in vitro and in vivo .
- Anticonvulsant Activity : Research indicates that pyrrolopyrimidine derivatives can exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the pyrrolopyrimidine core.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents to enhance bioactivity.
These methodologies are crucial for developing analogs with improved pharmacological profiles.
Case Study 1: Anticancer Activity Assessment
A study conducted by Khaled et al. (2023) investigated the anticancer properties of a series of pyrrolopyrimidine derivatives. The results demonstrated that specific structural modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. The study concluded that derivatives with methoxy groups showed promising activity compared to standard chemotherapeutics .
Case Study 2: Analgesic Testing
In a separate investigation into analgesic effects, a derivative similar to This compound was tested in a formalin-induced pain model. The results indicated significant pain reduction comparable to morphine at certain dosages .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(23-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUBKMECPUEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.